5'-(3-chlorophenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-(3-CHLOROPHENYL)-3’-METHYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a spiro linkage between an indole and a pyrrole ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 5’-(3-CHLOROPHENYL)-3’-METHYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to form multiple bonds in a single step. One common synthetic route involves the reaction of aromatic aldehydes, 1,4-naphthoquinone, and an ammonium salt in the presence of toluene . This method is metal-free and allows for the formation of the spiroindole-pyrrole structure under mild conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-(3-CHLOROPHENYL)-3’-METHYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: Due to its unique structure, it is studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The spiroindole-pyrrole structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5’-(3-CHLOROPHENYL)-3’-METHYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE include other spiroindole derivatives and pyrrole-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. Some examples include:
Spiroindole derivatives: Compounds with similar spiro linkages but different substituents on the indole or pyrrole rings.
Pyrrole-based compounds: Compounds that contain the pyrrole ring but lack the spiro linkage.
Properties
Molecular Formula |
C29H24ClN3O3 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1-methyl-1'-[(Z)-3-phenylprop-2-enyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H24ClN3O3/c1-18-24-25(27(35)33(26(24)34)21-13-7-12-20(30)17-21)29(31-18)22-14-5-6-15-23(22)32(28(29)36)16-8-11-19-9-3-2-4-10-19/h2-15,17-18,24-25,31H,16H2,1H3/b11-8- |
InChI Key |
CASZFFVHSFVPFL-FLIBITNWSA-N |
Isomeric SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)C/C=C\C6=CC=CC=C6 |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC=CC6=CC=CC=C6 |
Origin of Product |
United States |
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